PEG Linker Length Modulates PROTAC Cellular Activity by ~9-Fold: Retro-2 PROTAC IC₅₀ Data Comparing PEG2 Through PEG6 Linkers
In a direct head-to-head PROTAC study by Rouvier et al. (2026), six Retro-2-based PROTACs differing only in PEG linker length (2, 3, 4, 5, or 6 units) were tested in HeLa cells for their ability to protect against Shigatoxin-1-mediated protein synthesis inhibition. The PROTAC bearing a PEG5 linker (compound 5) exhibited an IC₅₀ of 6.89 ± 2.68 μM, while the PEG4 analog (compound 4) showed IC₅₀ = 0.74 ± 0.30 μM and the PEG6 analog (compound 6) showed IC₅₀ = 2.68 ± 1.80 μM [1]. This represents a ~9.3-fold difference in IC₅₀ between PEG4 and PEG5 PROTACs and a ~2.6-fold difference between PEG5 and PEG6 PROTACs, demonstrating that the five-unit PEG spacer yields a discretely different biological outcome from both the shorter and longer homologs. Crucially, the PEG5 PROTAC did not trigger the off-target GSPT1 degradation (molecular glue effect) observed with shorter PEG2 and PEG3 linkers, indicating that PEG5 occupies a functionally distinct conformational window [1].
| Evidence Dimension | PROTAC cellular IC₅₀ (μM) in HeLa cells against Stx-1-induced protein synthesis inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 6.89 ± 2.68 μM (PROTAC compound 5, PEG5 linker) |
| Comparator Or Baseline | IC₅₀ = 0.74 ± 0.30 μM (PEG4, compound 4); IC₅₀ = 2.68 ± 1.80 μM (PEG6, compound 6); IC₅₀ = 1.15 ± 0.19 μM (PEG3, compound 3); IC₅₀ > 30 μM (PEG2, compound 2) |
| Quantified Difference | ~9.3-fold higher IC₅₀ vs. PEG4 PROTAC; ~2.6-fold higher vs. PEG6 PROTAC; PEG5 PROTAC did not degrade GSPT1 neosubstrate (unlike PEG2/PEG3) |
| Conditions | HeLa cell culture; Shigatoxin-1 (Stx-1) exposure; radioactive protein biosynthesis assay; CRBN-recruiting (thalidomide-based) PROTAC scaffold |
Why This Matters
These data confirm that substituting a PEG5 spacer for PEG4 or PEG6 in a PROTAC design can produce IC₅₀ differences exceeding 9-fold, and that only the PEG5 length avoided the confounding GSPT1 molecular-glue degradation observed with shorter linkers—directly informing linker selection in degradation campaigns.
- [1] Rouvier F, et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry. 2026; 284:117203. Table 1. View Source
